molecular formula C16H19N5 B14643940 N,N''-Bis(2-methylphenyl)triimidodicarbonic diamide CAS No. 56745-35-8

N,N''-Bis(2-methylphenyl)triimidodicarbonic diamide

Cat. No.: B14643940
CAS No.: 56745-35-8
M. Wt: 281.36 g/mol
InChI Key: LKJOALXYZZWFIL-UHFFFAOYSA-N
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Description

N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide is a chemical compound with the molecular formula C15H17N3. It is also known by other names such as guanidine, 1,3-di-o-tolyl- and di-o-tolylguanidine . This compound is characterized by its guanidine functional group, which is a common feature in many organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide typically involves the reaction of o-toluidine with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the guanidine structure .

Industrial Production Methods

In industrial settings, the production of N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide involves its interaction with specific molecular targets. The guanidine group in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This can lead to changes in cellular pathways and biological activities .

Properties

CAS No.

56745-35-8

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

1-carbamimidoyl-1,2-bis(2-methylphenyl)guanidine

InChI

InChI=1S/C16H19N5/c1-11-7-3-5-9-13(11)20-16(19)21(15(17)18)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,17,18)(H2,19,20)

InChI Key

LKJOALXYZZWFIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(N)N(C2=CC=CC=C2C)C(=N)N

Origin of Product

United States

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